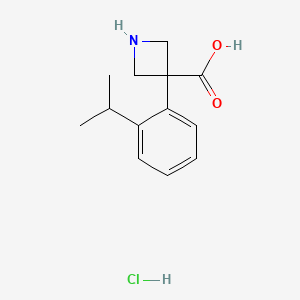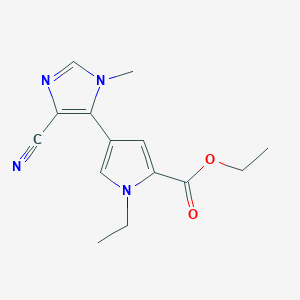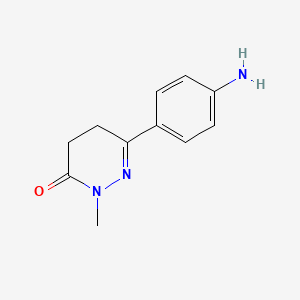
2,3-Dimethoxybenzylzincchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxybenzylzincchloride is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of organic chemistry for its ability to act as a nucleophile in various coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzylzincchloride can be synthesized through the reaction of 2,3-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3-Dimethoxybenzyl chloride+Zn→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,3-Dimethoxybenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde
Reduction: 2,3-Dimethoxybenzyl alcohol
Substitution: Various substituted aromatic compounds
科学研究应用
2,3-Dimethoxybenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,3-dimethoxybenzylzincchloride involves its role as a nucleophile in chemical reactions. It readily donates electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzylmagnesiumchloride: Similar in reactivity but uses magnesium instead of zinc.
2,3-Dimethoxybenzylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,3-Dimethoxybenzyl lithium: Another organometallic compound with similar applications.
Uniqueness
2,3-Dimethoxybenzylzincchloride is unique due to its specific reactivity profile and the stability of the zinc-carbon bond. It offers distinct advantages in terms of selectivity and yield in various organic synthesis reactions compared to its magnesium and lithium counterparts.
属性
分子式 |
C9H11ClO2Zn |
|---|---|
分子量 |
252.0 g/mol |
IUPAC 名称 |
zinc;1-methanidyl-2,3-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PKZPNIDVYRTPRB-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)



![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)

![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)


